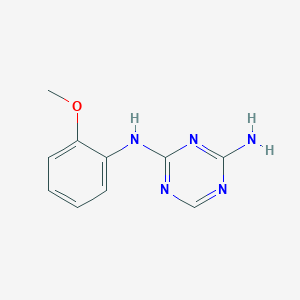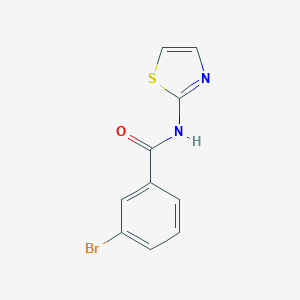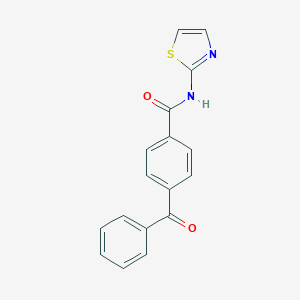![molecular formula C24H25Cl2NO B420463 N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE](/img/structure/B420463.png)
N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Coupling with 2,4-Dichlorobenzoyl Chloride: The adamantyl intermediate is then coupled with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamide derivatives.
Applications De Recherche Scientifique
N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to the stability and lipophilicity imparted by the adamantyl group.
Materials Science: The compound’s rigid structure makes it useful in the development of high-performance polymers and nanomaterials.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. It can inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
2-Adamantanone: Used in the synthesis of various pharmaceuticals.
Adamantyl-substituted hydroxy acids: Investigated for their biological activities.
Uniqueness
N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE is unique due to the combination of the adamantyl group with the dichlorobenzamide moiety, which imparts both stability and reactivity.
Propriétés
Formule moléculaire |
C24H25Cl2NO |
|---|---|
Poids moléculaire |
414.4g/mol |
Nom IUPAC |
N-[4-(1-adamantyl)-2-methylphenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C24H25Cl2NO/c1-14-6-18(24-11-15-7-16(12-24)9-17(8-15)13-24)2-5-22(14)27-23(28)20-4-3-19(25)10-21(20)26/h2-6,10,15-17H,7-9,11-13H2,1H3,(H,27,28) |
Clé InChI |
YLHNPYRIAAIWNE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B420383.png)
![6-(4-chlorophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B420385.png)
![2-fluoro-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B420388.png)
![4,4,7,7-Tetramethyl-2,2-diphenyl-1-thiaspiro[2.4]heptane](/img/structure/B420391.png)
![benzo[cd]indol-2(1H)-one oxime](/img/structure/B420392.png)



![1-(4-Bromophenyl)-4,10-bis(2-methylphenyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B420400.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B420401.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B420403.png)

